Cas no 886903-05-5 (N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide)

N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide is a structurally complex benzamide derivative featuring a benzothiazole and pyridine moiety. Its design incorporates a rigid heterocyclic framework, which may enhance binding affinity in pharmacological or agrochemical applications. The presence of both electron-rich (benzothiazole) and electron-deficient (pyridine) aromatic systems suggests potential for diverse intermolecular interactions, making it a candidate for targeted molecular recognition. The 3,4-dimethyl substitution on the benzamide core could influence steric and electronic properties, potentially improving selectivity. This compound may serve as a versatile intermediate in medicinal chemistry or as a scaffold for developing enzyme inhibitors, given its capacity for hydrogen bonding and π-stacking interactions.
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide structure
886903-05-5 structure
Product name:N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide
CAS No:886903-05-5
MF:C22H19N3OS
MW:373.470763444901
CID:5477813

N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
    • N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide
    • Inchi: 1S/C22H19N3OS/c1-15-10-11-17(13-16(15)2)21(26)25(14-18-7-5-6-12-23-18)22-24-19-8-3-4-9-20(19)27-22/h3-13H,14H2,1-2H3
    • InChI Key: YUODIAQKVHNIJY-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=C(C)C(C)=C1

N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2635-0517-5mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2635-0517-20μmol
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2635-0517-40mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2635-0517-4mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2635-0517-50mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2635-0517-5μmol
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2635-0517-25mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2635-0517-20mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2635-0517-2mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2635-0517-30mg
N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
886903-05-5 90%+
30mg
$119.0 2023-05-16

N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide Related Literature

Additional information on N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide

Research Briefing on N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide (CAS: 886903-05-5)

N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide (CAS: 886903-05-5) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiazole and pyridine moieties, has shown promising pharmacological properties, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its potential as a therapeutic agent in oncology and neurodegenerative diseases, leveraging its unique chemical structure and binding affinity.

The synthesis and characterization of 886903-05-5 were first reported in the early 2010s, with subsequent research focusing on its mechanistic underpinnings. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against kinase enzymes involved in cancer cell proliferation. Specifically, it was found to selectively target the ATP-binding site of certain tyrosine kinases, leading to apoptosis in vitro. The study also highlighted its favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, which are critical for drug development.

In addition to its anticancer potential, recent investigations have explored the neuroprotective effects of 886903-05-5. A 2022 paper in ACS Chemical Neuroscience revealed that this compound could attenuate oxidative stress and mitochondrial dysfunction in neuronal cells, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease. The researchers employed molecular docking simulations to elucidate its interaction with key proteins like amyloid-beta and tau, providing a structural basis for its neuroprotective activity.

Despite these advancements, challenges remain in optimizing the therapeutic window of 886903-05-5. A 2023 preclinical study in Toxicology and Applied Pharmacology reported dose-dependent hepatotoxicity in animal models, underscoring the need for structural modifications to improve safety. Current efforts are focused on derivatizing the benzothiazole and pyridine rings to enhance selectivity and reduce off-target effects. Collaborative research between academia and industry is underway to advance this compound into clinical trials.

In summary, N-(1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-yl)methylbenzamide represents a versatile scaffold with dual applications in oncology and neurology. Its development exemplifies the convergence of chemical biology and drug discovery, offering a template for future small-molecule therapeutics. Further studies are warranted to address its pharmacokinetic and safety profiles, paving the way for translational research.

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